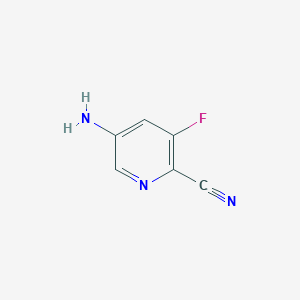

5-Amino-3-fluoropyridine-2-carbonitrile

Overview

Description

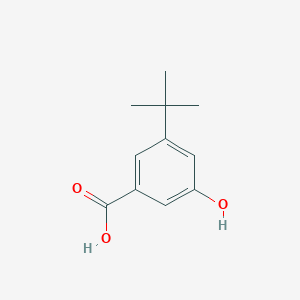

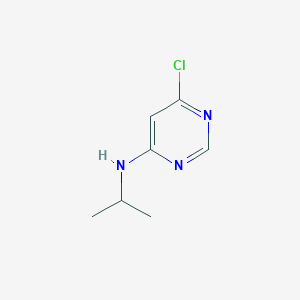

5-Amino-3-fluoropyridine-2-carbonitrile is a heterocyclic organic compound . It is also known as 5-Amino-2-cyano-3-fluoropyridine or 5-Amino-3-fluoropicolinonitrile . It has a molecular weight of 137.12 . The compound is typically a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-3-fluoro-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 137.12 . The compound is typically stored at ambient temperature or 2-8°C .Scientific Research Applications

Synthesis Techniques and Derivative Formation The compound 5-Amino-3-fluoropyridine-2-carbonitrile and its derivatives have been utilized as building blocks in the synthesis of a variety of chemically interesting and potentially biologically active molecules. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using a derivative of the compound, indicating its role in the creation of compounds with potential antimicrobial activity (Puthran et al., 2019). Similarly, Faycel Jemmezi et al. (2014) discussed the synthesis of benzothiazole pyridine derivatives using a derivative of this compound, highlighting its significance in generating biologically active compounds (Jemmezi et al., 2014).

Chemical Properties and Reactivity Various studies have explored the reactivity and chemical properties of this compound derivatives. Hui Wu et al. (2010) investigated the silica gel-catalyzed synthesis of certain derivatives in water, highlighting the compound’s versatility and reactivity under different conditions (Wu et al., 2010). Mina Raeisolsadati Oskouei and A. Brouwer (2017) also synthesized fluorescent derivatives of a related compound, showcasing its application in creating compounds with specific photophysical properties (Oskouei & Brouwer, 2017).

Safety and Hazards

5-Amino-3-fluoropyridine-2-carbonitrile is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing personal protective equipment/face protection .

properties

IUPAC Name |

5-amino-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBWOYRUFHMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619248 | |

| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573763-07-2 | |

| Record name | 5-Amino-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573763-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)